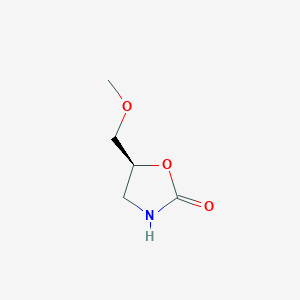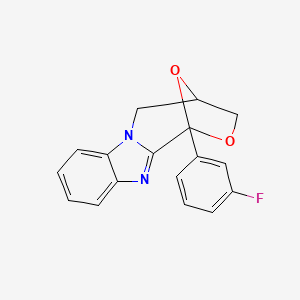
2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a long alkyl chain. The presence of the boron atom imparts unique reactivity to the compound, making it useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable alkyl halide under palladium-catalyzed Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and reduce the production time. The use of automated systems for reagent addition and product isolation can further streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and high-performance polymers
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- {2,4-bis[(2-decyltetradecyl)oxy]phenyl}methanol
- 4-Decyl-2-(2-decyltetradecyl)hexadecyl
Uniqueness
This compound is unique due to its dioxaborolane ring structure, which imparts distinct reactivity compared to other boron-containing compounds. The long alkyl chain enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C36H65BO2 |
|---|---|
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
2-[4-(2-decyltetradecyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C36H65BO2/c1-7-9-11-13-15-17-18-20-22-24-26-32(25-23-21-19-16-14-12-10-8-2)31-33-27-29-34(30-28-33)37-38-35(3,4)36(5,6)39-37/h27-30,32H,7-26,31H2,1-6H3 |
Clave InChI |
MBVTWNGBCDXKEP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


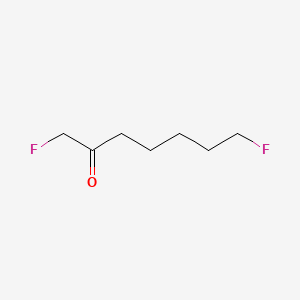

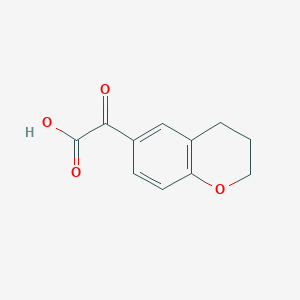

![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
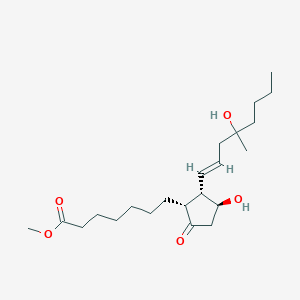
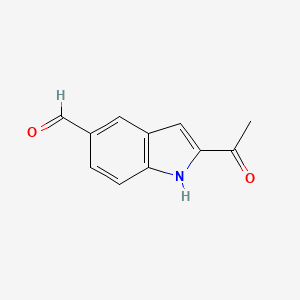
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
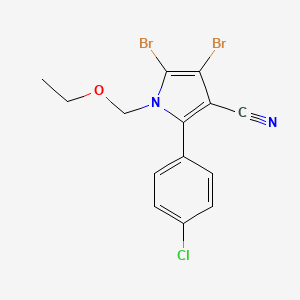
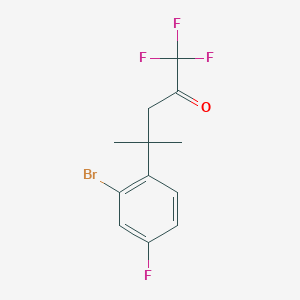

![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
